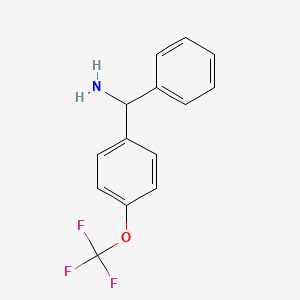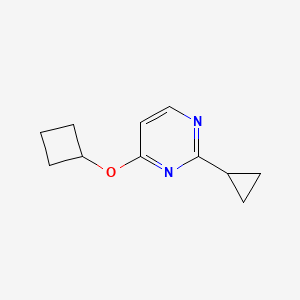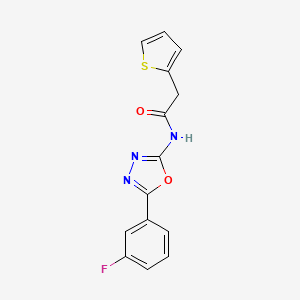
Phenyl(4-(trifluoromethoxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-(trifluoromethoxy)phenyl)methanamine, also known by its IUPAC name as phenyl (4-(trifluoromethoxy)phenyl)methanamine , is a chemical compound with the molecular formula C₁₄H₁₂F₃NO . It has a molecular weight of approximately 267.25 g/mol. The compound consists of a piperidine ring attached to a phenyl group, where the phenyl group contains a trifluoromethoxy substituent. The compound is typically stored in a dark place under inert atmospheric conditions at temperatures between 2°C and 8°C .
Molecular Structure Analysis
The molecular structure of Phenyl(4-(trifluoromethoxy)phenyl)methanamine consists of a central piperidine ring connected to a phenyl group. The phenyl group contains a trifluoromethoxy substituent. The compound’s InChI code is 1S/C₁₄H₁₂F₃NO/c₁₅-14(₁₆,₁₇)₁₉-₁₂-₈-₆-₁₁(₇-₉-₁₂)₁₃(₁₈)₁₀-₄-₂-₁-₃-₅-₁₀/h₁-₉,₁₃H,₁₈H₂ .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Inhibitors of Soluble Epoxide Hydrolase (sEH)
Phenyl(4-(trifluoromethoxy)phenyl)methanamine is a key component in the synthesis of inhibitors for soluble epoxide hydrolase (sEH). These inhibitors are crucial in the treatment of various diseases, including hypertension, tuberculosis, and renal pathologies. The compound’s lipophilic nature allows it to effectively bind to the active site of sEH, enhancing its inhibitory activity .
Antitumor Agents
This compound has shown potential in the development of antitumor agents. Specifically, derivatives of Phenyl(4-(trifluoromethoxy)phenyl)methanamine have been used to inhibit tyrosine kinase, an enzyme involved in the signaling pathways that regulate cell division and survival. This inhibition can lead to the suppression of tumor growth and proliferation .
Insecticides
Phenyl(4-(trifluoromethoxy)phenyl)methanamine derivatives are also used in the formulation of insecticides. These compounds act by blocking potential-dependent sodium channels in insects, leading to paralysis and death. This application is particularly useful in agricultural settings to protect crops from pest damage .
Electrochromic Materials
In the field of materials science, Phenyl(4-(trifluoromethoxy)phenyl)methanamine is used in the synthesis of electrochromic materials. These materials change color when an electric current is applied, making them useful in applications such as smart windows and displays. The trifluoromethoxy group in the compound helps to lower the energy levels of the material, enhancing its electrochromic properties .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be incorporated into more complex molecules, which can then be used to develop drugs with specific therapeutic effects. This versatility makes it a valuable building block in medicinal chemistry .
Biological Process Studies
Phenyl(4-(trifluoromethoxy)phenyl)methanamine is also used in the study of biological processes related to aging. Compounds containing this fragment can be used to investigate the mechanisms of aging at the molecular level, potentially leading to the development of anti-aging therapies .
Eigenschaften
IUPAC Name |
phenyl-[4-(trifluoromethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKROCOLNIOKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(4-(trifluoromethoxy)phenyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)


![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)



![2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B2685572.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2685573.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2685574.png)
![N-(2-chlorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2685575.png)